Tesaglitazar belongs to the class of organic compounds known as phenylpropanoic acids, which contain a benzene ring conjugated to a propanoic acid. Its chemical formula is , and it has a molecular weight of approximately 408.465 g/mol. The compound is categorized under small molecules and is classified as investigational .
The synthesis of Tesaglitazar involves several key steps, typically utilizing standard organic synthesis techniques. While specific proprietary methods may not be publicly disclosed, the general approach includes:
These methods are designed to yield Tesaglitazar in sufficient quantities for preclinical and clinical evaluations .
The molecular structure of Tesaglitazar can be represented by the following identifiers:
The compound features multiple functional groups that contribute to its pharmacological activity, including an ethoxy group and a methanesulfonate group, which are essential for its interaction with PPARs .
Tesaglitazar undergoes various chemical reactions that are significant for its pharmacological properties:
These reactions highlight the complex pharmacokinetics associated with Tesaglitazar and underscore the importance of understanding its metabolic pathways for therapeutic applications .
Tesaglitazar acts by activating both PPARα and PPARγ, which play crucial roles in glucose and lipid metabolism:
The dual activation results in synergistic effects on metabolic regulation, making Tesaglitazar a candidate for managing conditions associated with insulin resistance and dyslipidemia. Clinical studies have demonstrated that Tesaglitazar improves glucose control more effectively than selective PPARγ agonists alone .
Tesaglitazar exhibits several notable physical and chemical properties:
While Tesaglitazar's development was discontinued, it has been studied extensively for its potential applications in:
Recent research has also investigated novel delivery systems combining Tesaglitazar with glucagon-like peptide-1 receptor agonists to optimize therapeutic outcomes without increasing adverse effects associated with PPARγ activation .
Tesaglitazar ((S)-3-[4-[2-(4-methanesulfonyloxyphenyl)ethoxy]phenyl]-2-ethoxypropanoic acid) belongs to the aryloxyalkanoic acid chemical class. Its molecular structure features:
Table 1: Structural Motifs of Tesaglitazar and Corresponding Interactions with Peroxisome Proliferator-Activated Receptor alpha/gamma
Structural Motif | Peroxisome Proliferator-Activated Receptor alpha Interactions | Peroxisome Proliferator-Activated Receptor gamma Interactions |
---|---|---|
Acidic head (propanoic acid) | Salt bridge with Arg280; H-bonds with Tyr314, His440, Tyr464 | Salt bridge with Arg288; H-bonds with Ser289, His323, Tyr473 |
Aromatic core | Hydrophobic contacts with Leu321, Phe273, Val332, Ala333 | Hydrophobic contacts with Leu330, Ile326, Phe282, Ile341 |
Methanesulfonyloxyphenyl | Van der Waals with Phe318, Met330, Ile339 | H-bond with Ser342; van der Waals with Cys285, Leu353 |
This balanced interaction profile enables tesaglitazar to function as a full agonist for both receptors, stabilizing the active conformation of the Peroxisome Proliferator-Activated Receptor–Retinoid X Receptor heterodimer. This stabilization facilitates co-activator recruitment (e.g., Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha, Nuclear Receptor Coactivator 1) and subsequent transcriptional activation [1] [6].
Co-activation of Peroxisome Proliferator-Activated Receptor alpha and Peroxisome Proliferator-Activated Receptor gamma by tesaglitazar orchestrates a synergistic transcriptional program targeting metabolic genes:
Table 2: Metabolic Effects of Tesaglitazar in Clinical Studies
Parameter | Change from Baseline (Tesaglitazar 1 mg/day) | p-value vs. Placebo | Primary Receptor Mediation |
---|---|---|---|
Fasting Triglycerides | ↓37% (-43% to -30%) | <0.0001 | Peroxisome Proliferator-Activated Receptor alpha |
HDL-Cholesterol | ↑16% (8% to 24%) | <0.0001 | Peroxisome Proliferator-Activated Receptor alpha |
Non-HDL-Cholesterol | ↓15% (-20% to -10%) | <0.0001 | Peroxisome Proliferator-Activated Receptor alpha |
Fasting Plasma Glucose | ↓0.47 mmol/L | <0.0001 | Peroxisome Proliferator-Activated Receptor gamma |
Fasting Insulin | ↓35% | <0.0001 | Peroxisome Proliferator-Activated Receptor gamma |
Data derived from a 12-week randomized trial in non-diabetic, insulin-resistant patients (n=390) [2].
Notably, tesaglitazar exerts cross-regulatory effects on the Sirtuin 1–Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha axis. Dual Peroxisome Proliferator-Activated Receptor alpha/gamma activation suppresses Sirtuin 1 expression and increases acetylated Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha, inhibiting mitochondrial biogenesis in cardiomyocytes—a tissue-specific effect highlighting the complexity of transcriptional outcomes [1] [3].
Tesaglitazar exhibits species-specific affinity variations impacting pharmacological interpretations:
Table 3: Binding Affinities of Tesaglitazar Across Peroxisome Proliferator-Activated Receptor Isoforms and Species
Peroxisome Proliferator-Activated Receptor Isoform | Human half-maximal effective concentration (nM) | Mouse half-maximal effective concentration (nM) | Key Species-Specific Residues |
---|---|---|---|
Peroxisome Proliferator-Activated Receptor alpha | 100 ± 15 | 320 ± 40 | Leu331Val, Ile354Val (human→mouse) |
Peroxisome Proliferator-Activated Receptor gamma | 52 ± 8 | 75 ± 12 | Leu453Met (human→mouse) |
Peroxisome Proliferator-Activated Receptor beta/delta | >10,000 | >10,000 | Val312, Thr253 (human) |
These differential affinities necessitate cautious extrapolation of rodent data to humans. For instance, the cardiac dysfunction observed in tesaglitazar-treated mice (involving Sirtuin 1-Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha axis suppression) may overemphasize Peroxisome Proliferator-Activated Receptor alpha effects due to the higher concentrations required for rodent activation [1] [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: